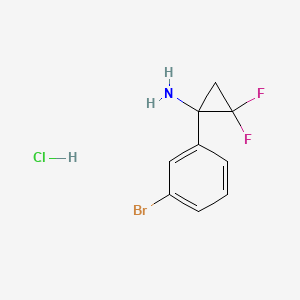
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a bromophenyl group, two fluorine atoms attached to a cyclopropane ring, and an amine group
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and difluorocyclopropane derivatives.
Synthetic Routes:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactions and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions carried out under controlled temperatures and solvent conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used, resulting in a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the interactions of cyclopropane-containing molecules with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It may find applications in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3-Bromophenyl)pyrrolidine hydrochloride and other bromophenyl derivatives.
Uniqueness: The presence of the difluorocyclopropane ring and the specific arrangement of functional groups make this compound distinct, potentially offering unique properties and applications not found in similar compounds.
Properties
Molecular Formula |
C9H9BrClF2N |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-2-6(4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
InChI Key |
YJCBPKXKIPEGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC(=CC=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















